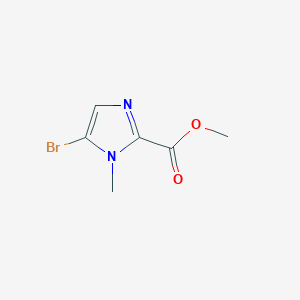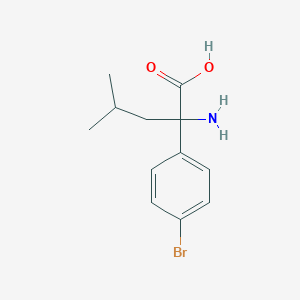
1,2,3,4-Tetrahydro-1-naphthalenamine oxalate
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1-naphthalenamine oxalate is a chemical compound with the molecular formula C12H15NO4 It is a derivative of 1,2,3,4-tetrahydronaphthalen-1-amine and is often used in various chemical and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-1-naphthalenamine oxalate can be synthesized through several methods. One common approach involves the reduction of 1-naphthylamine using hydrogen in the presence of a catalyst such as palladium on carbon. The resulting 1,2,3,4-tetrahydronaphthalen-1-amine is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for the successful industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-1-naphthalenamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-amine derivatives.
Reduction: It can be reduced to form more saturated amine compounds.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Naphthalen-1-amine derivatives.
Reduction: Saturated amine compounds.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1-naphthalenamine oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of chiral ligands and other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various fine chemicals and intermediates for industrial applications.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-1-naphthalenamine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: A closely related compound with similar structural properties.
1-Naphthylamine: The parent compound from which 1,2,3,4-tetrahydro-1-naphthalenamine is derived.
1,2-Naphthalenediol: Another related compound with different functional groups.
Uniqueness
1,2,3,4-Tetrahydro-1-naphthalenamine oxalate is unique due to its specific structural configuration and the presence of the oxalate group. This gives it distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
oxalic acid;1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.C2H2O4/c11-10-7-3-5-8-4-1-2-6-9(8)10;3-1(4)2(5)6/h1-2,4,6,10H,3,5,7,11H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVPORBPNIQFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)




![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)




![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)
![2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1407415.png)
